1-(3,4-Dimethoxyphenyl)-3-pyrazin-2-ylurea
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety connected to a 3,4-dimethoxyphenyl group and a 2-pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 3,4-dimethoxyaniline with 2-pyrazinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and its potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but with a pyridyl group instead of a pyrazinyl group.
N-(3,4-DIMETHOXYPHENYL)-N’-(2-THIAZOLYL)UREA: Similar structure but with a thiazolyl group instead of a pyrazinyl group.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-pyrazinyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-4-3-9(7-11(10)20-2)16-13(18)17-12-8-14-5-6-15-12/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
JABAGFNZVOBGMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC=CN=C2)OC |
solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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